4-Azido-2-(trifluoromethyl)benzamide
Description
4-Azido-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by a benzamide backbone substituted with an azido (-N₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position. The azido group confers high reactivity, making the compound valuable in click chemistry applications (e.g., Huisgen cycloaddition), while the electron-withdrawing trifluoromethyl group enhances stability and modulates solubility.
Properties
IUPAC Name |
4-azido-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)6-3-4(14-15-13)1-2-5(6)7(12)16/h1-3H,(H2,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOWODUIXMEKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,4-Dichlorobenzotrifluoride
The synthesis begins with 2,4-dichlorobenzotrifluoride, a commercially available substrate. The trifluoromethyl group is retained, while the 4-chloro position undergoes substitution with sodium azide (NaN₃).
Reaction Conditions
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.
-
Catalyst : Phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates.
Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic substitution at the 4-position. The azide ion (N₃⁻) displaces chloride via a two-step addition-elimination mechanism.
Hydrolysis of 4-Azido-2-(trifluoromethyl)benzonitrile
The nitrile intermediate is hydrolyzed to the amide using alkaline conditions:
Procedure
-
Substrate : 4-Azido-2-(trifluoromethyl)benzonitrile (1 equiv).
-
Base : Aqueous NaOH (3–5 equiv) in ethanol/water (3:1 v/v) at reflux (80°C).
-
Time : 4–6 hours.
Critical Consideration : The azide group’s thermal sensitivity necessitates moderate temperatures to prevent decomposition.
Alternative Route: Diazotization of 4-Amino-2-(trifluoromethyl)benzamide
Nitro Group Reduction
Diazotization and Azide Formation
-
Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C.
-
Azide Introduction : Add NaN₃ to the diazonium salt, stirring for 1 hour.
Challenge : Competing hydrolysis of the diazonium salt to phenol derivatives requires strict temperature control.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | NaN₃ substitution of chloride | 72–85% | >95% | High |
| Diazotization | Diazonium salt + NaN₃ | 68–75% | 90–93% | Moderate |
Advantages of Nucleophilic Route :
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Major Products
Reduction: 4-Amino-2-(trifluoromethyl)benzamide.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties
4-Azido-2-(trifluoromethyl)benzamide has been explored as a potential antiviral agent. The azido group is known for its ability to participate in click chemistry, which can be utilized to create novel antiviral compounds. For instance, derivatives of azido compounds have shown promise as inhibitors of viral RNA replication, particularly in the context of Hepatitis C virus (HCV) .
Anticancer Activity
Research indicates that azido compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that azido derivatives could enhance the efficacy of traditional chemotherapeutic agents by improving their selectivity and reducing side effects . The trifluoromethyl group also contributes to the lipophilicity of the compound, potentially enhancing its bioavailability.
Synthetic Organic Chemistry
Click Chemistry
The azido group in this compound makes it an ideal candidate for click chemistry applications. This reaction allows for the rapid synthesis of complex molecules from simple precursors. For example, the compound can react with alkynes to form 1,2,3-triazoles, which are valuable scaffolds in drug discovery .
Functionalization of Aromatic Compounds
The trifluoromethyl group is known to influence the reactivity and stability of aromatic compounds. Studies have shown that this compound can undergo various functionalization reactions, leading to the synthesis of new derivatives with enhanced properties . These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals.
Materials Science Applications
Development of New Materials
this compound is being investigated for its potential use in creating new polymeric materials. The azide functionality can be utilized for cross-linking reactions, which are essential in developing durable and functional materials for coatings and adhesives .
Nanotechnology
The compound's unique chemical properties allow it to be used in the synthesis of nanomaterials. For instance, azido compounds can serve as precursors for creating nanoparticles with specific functionalities, such as targeted drug delivery systems or biosensors .
Case Studies
Mechanism of Action
The mechanism of action of 4-Azido-2-(trifluoromethyl)benzamide depends on its application. In medicinal chemistry, the azido group can be used for bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 4-Azido-2-(trifluoromethyl)benzamide and related compounds:
Reactivity and Stability
- Azido Group Reactivity : The azido group in this compound enables rapid cycloaddition with alkynes (e.g., in 9VP40 synthesis ), whereas in 4-azido-1-bromo-2-(trifluoromethyl)benzene , the bromo substituent may slow azide decomposition under UV light.
- Trifluoromethyl Effects: The -CF₃ group in the target compound enhances thermal stability compared to non-fluorinated analogs. In triflusulfuron methyl ester , the trifluoroethoxy group similarly improves resistance to metabolic degradation.
Crystallographic and Solubility Behavior
- Crystallinity : The trifluoromethyl group in this compound may promote dense crystal packing, akin to halogenated analogs analyzed via tools like Mercury CSD .
- Solubility : The benzamide moiety likely improves aqueous solubility compared to 4-azido-1-bromo-2-(trifluoromethyl)benzene, which lacks polar groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Azido-2-(trifluoromethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves coupling a benzoyl chloride derivative with an azide-containing precursor. For example, substituted benzaldehydes can undergo condensation with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by azide introduction via nucleophilic substitution . Optimization often employs factorial design to test variables like temperature, solvent polarity, and catalyst loading. For instance, pre-experimental screening (e.g., Taguchi methods) can identify critical parameters before full factorial analysis .
Q. How is this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer : Characterization combines spectroscopic and chromatographic methods:
- NMR : To confirm the trifluoromethyl group (distinct signals) and azide integration.
- IR Spectroscopy : Azide stretches (~2100 cm) and amide C=O (~1650 cm) are key markers.
- HPLC-MS : Validates purity and molecular weight. NIST-standardized databases ensure spectral accuracy .
Q. What safety protocols are critical when handling azido-functionalized compounds like this benzamide?
- Methodological Answer : Azides are shock-sensitive and require inert atmospheres (e.g., argon) during synthesis. Storage at low temperatures (<0°C) in amber vials minimizes decomposition. Risk assessments should follow CAS RN guidelines for analogous compounds (e.g., [223127-47-7] in ), emphasizing fume hood use and explosion-proof equipment .
Advanced Research Questions
Q. How do computational tools aid in predicting the reactivity of this compound in click chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for azide-alkyne cycloadditions. Software like Gaussian or ORCA simulates electron density maps to predict regioselectivity (1,4- vs. 1,5-triazoles). Virtual screening can prioritize substrates for experimental validation, reducing trial-and-error synthesis .
Q. What mechanistic insights explain the stability of the azido group under varying pH conditions?
- Methodological Answer : Kinetic studies using UV-Vis spectroscopy track azide decomposition rates. For example, in acidic media, protonation of the benzamide carbonyl may destabilize the azide via resonance effects. Comparative studies with analogs (e.g., 4-fluoro-2-(trifluoromethyl)benzaldehyde in ) isolate electronic vs. steric influences .
Q. How can membrane separation technologies improve the purification of this compound?
- Methodological Answer : Nanofiltration membranes (MWCO 200-300 Da) selectively retain high-MW byproducts. Optimization parameters include transmembrane pressure and solvent resistance (e.g., ethanol-compatible polyamide membranes). Process simulation tools (Aspen Plus) model mass balance and solvent recovery rates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Meta-analyses using standardized assays (e.g., fixed IC protocols) control for variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Dose-response curves with Hill slope analysis clarify efficacy thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
